Bienvenue dans la boutique en ligne BenchChem!

(1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Retinol Binding Protein 4 RBP4 Antagonist Cyclopentyl Pyrrolidine Scaffold

Target novel RBP4 antagonists with this distinct, pyridin-4-yloxy-substituted pyrrolidine amide. Unlike annotated RBP4 ligands, this scaffold delivers an unexplored H-bond acceptor geometry for SAR expansion and virtual screening. Supplied at ≥95% purity, it is immediately compatible with HTS assay workflows, FBDD library synthesis, and docking studies at the transthyretin-binding interface. No bioactivity data exist, ensuring novelty in screening libraries.

Molecular Formula C21H23ClN2O2
Molecular Weight 370.88
CAS No. 2034446-19-8
Cat. No. B2889042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
CAS2034446-19-8
Molecular FormulaC21H23ClN2O2
Molecular Weight370.88
Structural Identifiers
SMILESC1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)OC4=CC=NC=C4
InChIInChI=1S/C21H23ClN2O2/c22-17-5-3-16(4-6-17)21(10-1-2-11-21)20(25)24-14-9-19(15-24)26-18-7-12-23-13-8-18/h3-8,12-13,19H,1-2,9-11,14-15H2
InChIKeyGOASAKUTXDDVOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034446-19-8): Structural Identity, Physicochemical Properties, and Commercial Availability


(1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (CAS 2034446-19-8) is a synthetic small molecule with the molecular formula C21H23ClN2O2 (MW 370.88 g/mol) . It features a 1-(4-chlorophenyl)cyclopentyl carbonyl group linked to a 3-(pyridin-4-yloxy)pyrrolidine moiety, placing it within the broader class of substituted pyrrolidine amides that have been explored as pharmacological probes and leads in medicinal chemistry [1]. This compound is commercially available from multiple specialty chemical suppliers, typically at ≥95% purity, enabling its immediate use as a research reagent . Its InChI Key is GOASAKUTXDDVOG-UHFFFAOYSA-N, and it has been catalogued in public small-molecule databases including the ZINC database (ZINC533865414), confirming its chemical accessibility for virtual screening and computational studies [2].

Why Generic Substitution of (1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone Is Not Advisable Without Direct Comparative Data


Compounds within the substituted pyrrolidine amide class exhibit pronounced structure–activity relationship (SAR) sensitivity; minor modifications to the N-acyl substituent or the pyrrolidine 3-position profoundly alter target engagement, selectivity, and pharmacokinetic behavior [1]. For example, the cyclopentyl-fused pyrrolidine scaffold has been established as a privileged motif in retinol binding protein 4 (RBP4) antagonists, where specific stereochemistry and appendage identity dictate in vivo efficacy (e.g., compound 43 in the same series reduced plasma RBP4 by ~60%) [1]. However, (1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone lacks published in vitro or in vivo characterization data that would allow a user to predict its off-target profile, metabolic stability, or bioavailability relative to any analog [2]. Substituting this compound for a seemingly related analog without direct comparative data therefore carries the risk of selecting a molecule with divergent potency, target selectivity, pharmacokinetics, or toxicity.

Quantitative Evidence for the Differentiation of (1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone from its Closest Analogs


Structural Novelty and Scaffold Relationship to RBP4 Antagonists Distinguished from Known Pharmacophores

(1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone features a unique combination of a 1-(4-chlorophenyl)cyclopentyl carbonyl group and a 3-(pyridin-4-yloxy)pyrrolidine scaffold. This scaffold is structurally related to but distinct from the cyclopentyl-fused octahydrocyclopenta[c]pyrrolo core found in known potent RBP4 antagonists such as compound 43, which reduced circulating plasma RBP4 levels by approximately 60% in rats upon acute and chronic dosing [1]. No published quantitative comparison between this compound and compound 43 or any other specific comparator exists; the evidence is based on class-level pharmacophore similarity [1].

Retinol Binding Protein 4 RBP4 Antagonist Cyclopentyl Pyrrolidine Scaffold

Physicochemical Property Differentiation from Structurally Related Pyrrolidine Amides

The target compound has a molecular weight of 370.88 g/mol, one H-bond donor, five H-bond acceptors, and a topological polar surface area (tPSA) of 45.36 Ų (estimated from ZINC database) [1]. These properties differentiate it from other substituted pyrrolidine amides in the same chemical space. For instance, (2-Chloro-4-fluorophenyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone (a closely related analog with a 2-chloro-4-fluorophenyl instead of a 4-chlorophenyl cyclopentyl substituent) has distinct lipophilicity and electronic properties that would be expected to yield different membrane permeability and target engagement [2]. No experimental comparison of these two compounds exists in the literature.

Physicochemical Properties Molecular Descriptors Drug-likeness

Absence of Publicly Reported Bioactivity Data as Evidence of Research-Grade Novelty

As of the most recent data curation, no binding affinity (IC50/Ki), functional activity (EC50), or selectivity data have been deposited in ChEMBL, BindingDB, PubChem BioAssay, or the Guide to PHARMACOLOGY for (1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone [1]. In contrast, structurally related pyrrolidine derivatives such as N-(2-chlorophenyl)-3-(pyridin-4-yloxy)pyrrolidine-1-carboxamide have demonstrated inhibition of NAPE-PLD (phospholipase D) and certain pyrrolidine-1,2-dicarboxamide analogs have shown Factor Xa inhibition [2]. The complete absence of bioactivity annotation for the target compound represents a critical differentiation factor: it is an uncharacterized molecule within a pharmacologically active scaffold class, suitable only for de novo screening or as a chemical probe building block.

Bioactivity Target Engagement Selectivity

Commercial Purity and Supply Chain Differentiation from Academic Synthesis

The target compound is commercially available from multiple specialty chemical suppliers at a standard purity of ≥95% (HPLC) , enabling rapid procurement without the lead time and resource investment required for custom synthesis. Custom-synthesized analogs, particularly those requiring multi-step stereoselective synthesis such as compound 43 (a cyclopentyl-fused pyrrolidine RBP4 antagonist) [1], may require 6–12 weeks of synthesis plus purification and characterization. The commercial availability and defined purity of the target compound provide a practical differentiation in terms of procurement speed and batch-to-batch consistency for screening campaigns.

Commercial Purity Supply Chain Quality Control

Optimal Scientific and Industrial Use Cases for (1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone Based on Available Evidence


Virtual Screening and Computational Hit Identification Based on RBP4 Ligand Pharmacophore

The target compound's presence in the ZINC database (ZINC533865414) enables its immediate use in structure-based virtual screening and ligand-based pharmacophore modeling targeting RBP4 [1]. Given the established SAR of cyclopentyl-fused pyrrolidine RBP4 antagonists (e.g., compound 43), this compound can be docked into the RBP4 transthyretin-binding interface to predict binding mode and guide subsequent analog design [1]. This scenario is appropriate for computational chemistry groups exploring novel RBP4 antagonist chemotypes.

De Novo High-Throughput Screening as an Uncharacterized Chemical Probe

Because no bioactivity data exist for this compound in public databases [2], it is well-suited for inclusion in de novo high-throughput screening (HTS) libraries where novel chemotypes are desired. Its distinct scaffold, featuring a pyridin-4-yloxy substituent on the pyrrolidine ring, differs from most annotated RBP4 antagonists and may reveal unexpected target interactions. Procurement at ≥95% purity from commercial vendors ensures compatibility with standard HTS assay requirements .

Synthetic Chemistry Reference and Fragment-Based Drug Design Building Block

The compound's modular structure—comprising a 1-(4-chlorophenyl)cyclopentyl carbonyl group and a 3-(pyridin-4-yloxy)pyrrolidine core—makes it a valuable reference compound for synthetic methodology development and as a fragment-like building block for fragment-based drug design (FBDD) [1]. Its purity and defined stereochemistry (racemic at the pyrrolidine 3-position) allow it to serve as a starting point for focused library synthesis around the pyrrolidine amide scaffold, particularly in the context of optimizing RBP4 antagonist potency and selectivity [1].

SAR Expansion and Lead Optimization Studies for Pyrrolidine-Based RBP4 Antagonists

For medicinal chemistry programs already working on RBP4 antagonists, this compound provides an SAR expansion opportunity: the pyridin-4-yloxy group represents a distinct substituent not previously explored in the cyclopentyl-fused pyrrolidine series [1]. Systematic comparison of this compound with known antagonists such as compound 43 in RBP4 binding assays could reveal SAR trends around H-bond acceptor placement and guide lead optimization. Note that all comparator data must be generated de novo, as no published comparison exists [1].

Quote Request

Request a Quote for (1-(4-Chlorophenyl)cyclopentyl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.